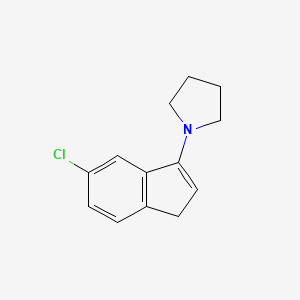
1-(5-Chloro-1H-inden-3-yl)pyrrolidine
Cat. No. B8456825
Key on ui cas rn:
83419-63-0
M. Wt: 219.71 g/mol
InChI Key: WNJCKEZIZRCUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04443626
Procedure details


Twenty-two (22) grams of 3-pyrrolidino-5-chloroindene and 18 g of methyl acrylate were dissolved in 70 ml of dioxane, refluxed for 5 hours and freed of the solvent by distilling it off, to obtain a residue. The thus obtained residue was incorporated with 100 ml of acetic acid and 100 ml of hydrochloric acid and heated for 3 hours. After the end of the reaction, the resulting reaction mixture was freed of the solvent by distilling it off under a reduced pressure and incorporated with iced water to precipitate crystals. The crystals so precipitated were filtered off, washed with water, dried and then recrystallized from ethyl acetate to obtain 16 g of 6-chloro-1-oxo-2,3-dihydro-2-indene propionic acid in the colorless needle form.
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
N1([C:6]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Cl:15])[CH:13]=3)[CH2:8][CH:7]=2)CCCC1.[C:16]([O:20]C)(=[O:19])[CH:17]=[CH2:18].C(O)(=[O:24])C.Cl>O1CCOCC1>[Cl:15][C:12]1[CH:13]=[C:14]2[C:9]([CH2:8][CH:7]([CH2:18][CH2:17][C:16]([OH:20])=[O:19])[C:6]2=[O:24])=[CH:10][CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
( 22 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)C1=CCC2=CC=C(C=C12)Cl
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours
|
|
Duration
|
5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling it off,
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling it off under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
incorporated with iced water to precipitate crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals so precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2CC(C(C2=C1)=O)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
